1-Cyanoindolizine-7-carboxylic acid
Description
1-Cyanoindolizine-7-carboxylic acid is a heterocyclic compound featuring an indolizine core substituted with a cyano (-CN) group at position 1 and a carboxylic acid (-COOH) group at position 7. The indolizine scaffold, a fused bicyclic system of pyrrole and pyridine, imparts unique electronic properties, while the electron-withdrawing cyano group enhances the acidity of the carboxylic acid and modulates reactivity.
Properties
Molecular Formula |
C10H6N2O2 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-cyanoindolizine-7-carboxylic acid |
InChI |
InChI=1S/C10H6N2O2/c11-6-8-2-4-12-3-1-7(10(13)14)5-9(8)12/h1-5H,(H,13,14) |
InChI Key |
XFICJMDCUCSEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=C2C=C1C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Indole vs. Indolizine Derivatives
- Indole Derivatives : Compounds like 1-methyl-6-phenyl-1H-indole-7-carboxylic acid () and 1-(4-methoxyphenyl)-1H-indole-7-carboxylic acid () share a bicyclic indole structure. Unlike indolizine, indole lacks the pyridine-like nitrogen, reducing electron deficiency. This results in lower acidity for indole-7-carboxylic acids compared to indolizine analogs .
- Isoquinoline Derivatives: 1-Chloroisoquinoline-7-carboxylic acid hydrochloride () features a fused benzene and pyridine ring. The additional aromaticity may reduce reactivity in electrophilic substitutions compared to indolizine .
Table 1: Core Heterocycle Properties
| Compound | Core Structure | Electron Deficiency | Carboxylic Acid pKa* |
|---|---|---|---|
| 1-Cyanoindolizine-7-COOH | Indolizine | High | ~3.5–4.0 (estimated) |
| 1-Methylindole-7-COOH | Indole | Moderate | ~4.5–5.0 |
| 1-Chloroisoquinoline-7-COOH | Isoquinoline | Low | ~4.0–4.5 |
*Estimated based on substituent effects.
Substituent Effects
Cyano vs. Other Functional Groups
- Cyano (-CN): In 1-cyanoindolizine-7-COOH, the cyano group withdraws electrons, increasing the carboxylic acid’s acidity and directing electrophilic attacks to specific ring positions. This contrasts with methyl (-CH₃) or methoxy (-OCH₃) groups in analogs like 1-methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid () and 7-methoxyindolizine-1-carboxylic acid (), which donate electrons and reduce acidity .
- Chloro (-Cl): 6-(4-Chlorophenyl)-1-methyl-1H-indole-7-carboxylic acid () and 7-chloro-3-methyl-1H-indole-2-carboxylic acid () show moderate electron withdrawal, but chloro is less polarizing than cyano, leading to weaker acid-enhancing effects .
Table 2: Substituent Impact on Physicochemical Properties
*Synthesis yields from referenced procedures.
Research Implications and Gaps
- Reactivity: The cyano group’s electron-withdrawing nature could enhance the compound’s utility in cross-coupling reactions or as a ligand in catalysis.
- Data Gaps: Limited experimental data (e.g., NMR, yield) for 1-cyanoindolizine-7-COOH necessitate further studies to validate properties and optimize synthesis.
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